molecular formula C17H17N3O2 B6113632 2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide

Cat. No.: B6113632
M. Wt: 295.34 g/mol
InChI Key: QEUBGQAYEFRVHW-UHFFFAOYSA-N
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Description

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of Propan-2-yl Group: The propan-2-yl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-propan-2-yl-N-(pyridin-3-ylmethyl)-1,3-benzoxazole-5-carboxamide: Similar structure but with a different position of the pyridinyl group.

Uniqueness

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties

Properties

IUPAC Name

2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11(2)17-20-14-9-12(6-7-15(14)22-17)16(21)19-10-13-5-3-4-8-18-13/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUBGQAYEFRVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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